3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-55834 is a small molecule drug that acts as a potassium channel agonist. It was initially developed by GSK Plc and has been studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease . The molecular formula of BRL-55834 is C18H20F5NO3 .
Preparation Methods
The synthesis of BRL-55834 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes the preparation of [(3S, 4R)-3, 4-dihydro-2, 2-dimethyl-4-(2-oxopiperidin-l-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol] through a series of reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .
Chemical Reactions Analysis
BRL-55834 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium channel blockers and other specific inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzopyran and piperidinyl moieties .
Scientific Research Applications
In chemistry, it is used as a tool to study potassium channel activation and its effects on cellular processes . In biology, BRL-55834 has been investigated for its role in modulating airway smooth muscle relaxation and vasodilation . In medicine, it has shown promise as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease . Additionally, BRL-55834 has been used in industrial research to develop new therapeutic agents targeting potassium channels .
Mechanism of Action
The mechanism of action of BRL-55834 involves the activation of potassium channels, leading to membrane hyperpolarization and relaxation of smooth muscle cells . This effect is mediated through the binding of BRL-55834 to specific potassium channel subtypes, resulting in the opening of the channels and an influx of potassium ions . The molecular targets of BRL-55834 include various potassium channel proteins, which play a crucial role in regulating cellular excitability and contractility .
Comparison with Similar Compounds
BRL-55834 is unique in its selectivity for airway smooth muscle compared to other potassium channel activators . Similar compounds include levcromakalim (BRL 38227) and salbutamol, which also target potassium channels but differ in their selectivity and potency . Levcromakalim, for example, is more selective for vascular smooth muscle, while salbutamol is a beta-adrenergic agonist with bronchodilator effects .
Properties
CAS No. |
131899-25-7 |
---|---|
Molecular Formula |
C18H20F5NO3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |
InChI |
InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1 |
InChI Key |
ZSUFQZNGDIXQAD-CABCVRRESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
Appearance |
Solid powder |
131899-25-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol BRL 55834 BRL-55834 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.